2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity .
Preparation Methods
The synthesis of 2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced through a series of reactions involving sulfonylation and cyclization. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core binds to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Omeprazole: Used as an antiulcer agent.
Thiabendazole: An antihelmintic agent.
Metronidazole: A bactericidal agent.
Compared to these compounds, 2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity .
Properties
IUPAC Name |
2-methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-12-22-15-7-3-4-8-16(15)24(12)13-10-23(11-13)27(25,26)17-9-5-2-6-14(17)18(19,20)21/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKZOPHROIYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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